Guanine-13C5,15N5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

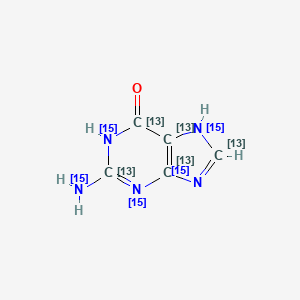

Properties

Molecular Formula |

C5H5N5O |

|---|---|

Molecular Weight |

161.057 g/mol |

IUPAC Name |

2-(15N)azanyl-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

InChI Key |

UYTPUPDQBNUYGX-IIYFYTTLSA-N |

Isomeric SMILES |

[13CH]1=[15N][13C]2=[13C]([15NH]1)[13C](=O)[15NH][13C](=[15N]2)[15NH2] |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Guanine-¹³C₅,¹⁵N₅ in Advancing Molecular Biology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Guanine-¹³C₅,¹⁵N₅ is a stable isotope-labeled (SIL) version of the natural purine nucleobase, guanine. In this molecule, all five carbon atoms are replaced with their heavy isotope, carbon-13 (¹³C), and all five nitrogen atoms are replaced with the heavy isotope, nitrogen-15 (¹⁵N).[1][2] This labeling renders the molecule chemically identical to its natural counterpart but significantly heavier, a property that is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This key characteristic makes Guanine-¹³C₅,¹⁵N₅ an invaluable tool for a wide range of applications in molecular biology, from elucidating metabolic pathways to quantifying DNA adducts and studying the structure of nucleic acids.[5]

Stable isotopes like ¹³C and ¹⁵N are non-radioactive, making them safe for use in various experimental systems, including in vivo studies. Their incorporation into biomolecules allows for precise tracing and quantification, providing insights that would be difficult to obtain with other methods.

Core Applications in Molecular Biology

The utility of Guanine-¹³C₅,¹⁵N₅ stems from its ability to serve as a tracer and an internal standard in complex biological samples.

Mass Spectrometry-Based Quantification

In mass spectrometry, the significant mass difference between labeled and unlabeled guanine allows for its use as an ideal internal standard. When added to a biological sample at a known concentration, it co-purifies with the endogenous, unlabeled guanine. By comparing the ion signal intensities of the labeled standard and the unlabeled analyte, researchers can achieve highly accurate and precise quantification of guanine and its modified forms, such as DNA adducts, which are implicated in mutagenesis and carcinogenesis. This isotope dilution mass spectrometry approach corrects for sample loss during preparation and variations in instrument response.

Metabolic Labeling and Flux Analysis

Guanine-¹³C₅,¹⁵N₅ can be introduced into cell cultures or organisms to trace the metabolic fate of guanine. As cells grow and divide, they incorporate the labeled guanine into newly synthesized DNA and RNA. By tracking the incorporation of the heavy isotopes over time, researchers can study the dynamics of nucleic acid synthesis, degradation, and turnover. This technique, known as Stable Isotope Probing (SIP), provides a window into the metabolic activity of cells and can reveal how metabolic pathways are regulated under different conditions or in response to therapeutic agents.

NMR Spectroscopy for Structural Biology

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution. However, the NMR spectra of large nucleic acid molecules can be very complex and crowded. Incorporating ¹³C and ¹⁵N isotopes into the guanine residues helps to resolve this complexity. The distinct nuclear spin properties of these isotopes allow for multidimensional NMR experiments that can distinguish between different atoms in the molecule, facilitating resonance assignment and the determination of high-resolution structures of DNA and RNA, as well as their complexes with proteins or small molecules.

Quantitative Data

The precise mass difference imparted by isotopic labeling is fundamental to its application.

| Property | Unlabeled Guanine | Guanine-¹³C₅,¹⁵N₅ |

| Molecular Formula | C₅H₅N₅O | [¹³C]₅H₅[¹⁵N]₅O |

| Average Molecular Weight ( g/mol ) | 151.13 | 161.06 |

| Monoisotopic Mass (Da) | 151.0494 | 161.0510 |

| Mass Shift (Da) | - | +10.0016 |

Data compiled from various sources providing molecular properties of labeled and unlabeled guanine.

Experimental Protocols and Methodologies

Metabolic Labeling of Nucleic Acids in Cell Culture

This protocol provides a general workflow for labeling cellular nucleic acids with Guanine-¹³C₅,¹⁵N₅ for subsequent analysis.

-

Cell Culture: Grow the cells of interest in their standard growth medium.

-

Labeling Medium Preparation: Prepare a fresh batch of growth medium and supplement it with a known concentration of Guanine-¹³C₅,¹⁵N₅. The optimal concentration may vary depending on the cell type and experimental goals and should be determined empirically.

-

Labeling: Replace the standard growth medium with the labeling medium and incubate the cells for the desired period. The incubation time will depend on the rate of nucleic acid synthesis and the desired level of incorporation.

-

Harvesting: After incubation, harvest the cells by centrifugation or other appropriate methods.

-

Nucleic Acid Extraction: Extract DNA and/or RNA from the cell pellet using standard molecular biology protocols (e.g., phenol-chloroform extraction, column-based kits).

-

Analysis: The labeled nucleic acids are now ready for analysis by mass spectrometry or NMR spectroscopy.

Quantitative Analysis by Isotope Dilution LC-MS/MS

This protocol outlines the use of Guanine-¹³C₅,¹⁵N₅ as an internal standard for quantifying a specific guanine-containing analyte (e.g., a DNA adduct).

-

Sample Preparation: To a known amount of the biological sample (e.g., extracted DNA), add a precise amount of the Guanine-¹³C₅,¹⁵N₅-labeled internal standard.

-

Hydrolysis: If analyzing DNA or RNA, hydrolyze the nucleic acids to release the individual nucleobases or nucleosides using enzymatic or chemical methods.

-

Chromatographic Separation: Inject the hydrolyzed sample into a liquid chromatography (LC) system to separate the analyte of interest from other components in the mixture.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is set up to monitor specific mass-to-charge (m/z) transitions for both the unlabeled analyte and the labeled internal standard.

-

Quantification: A calibration curve is generated using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard. The concentration of the analyte in the unknown sample is determined by comparing the ratio of its peak area to that of the internal standard against the calibration curve.

Visualizing Workflows and Pathways

Conclusion

Guanine-¹³C₅,¹⁵N₅ is a versatile and powerful reagent for modern molecular biology. Its application in mass spectrometry enables highly accurate quantification of nucleic acids and their modifications, which is critical for fields like toxicology and cancer research. As a metabolic tracer, it provides dynamic information on nucleic acid metabolism that is unattainable through conventional methods. Furthermore, in structural biology, it is instrumental in dissecting the complex NMR spectra of large nucleic acid molecules, paving the way for a deeper understanding of their function and interactions. The continued use of Guanine-¹³C₅,¹⁵N₅ and other stable isotope-labeled compounds will undoubtedly continue to fuel discovery in both basic and applied life sciences.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Guanine-13C5,15N5 | CAS 1207522-89-1 | LGC Standards [lgcstandards.com]

- 3. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]

Guanine-13C5,15N5: An In-depth Technical Guide to its Application as a Stable Isotope-Labeled Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of quantitative bioanalysis, particularly in the fields of genomics, drug metabolism, and biomarker discovery, the accuracy and reliability of measurements are paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with mass spectrometry has become the gold standard for achieving the highest levels of accuracy and precision.[1][2] Guanine-13C5,15N5, a stable isotope-labeled analog of the nucleobase guanine, serves as an exemplary internal standard for the quantification of guanine and its modified forms, such as in the study of DNA adducts and oxidative DNA damage.[3][4] This technical guide provides a comprehensive overview of the application of this compound, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and analytical workflows.

Stable isotopes are non-radioactive atoms that contain a different number of neutrons than their more common counterparts, resulting in a greater mass.[5] Because their chemical properties are nearly identical to the unlabeled analyte, SIL-ISs like this compound co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. This allows them to effectively compensate for variations in sample preparation, such as extraction losses, and for matrix effects that can suppress or enhance the analyte signal.

Quantitative Data Presentation

The use of a stable isotope-labeled internal standard like this compound is crucial for the validation of analytical methods to ensure they are accurate, precise, and reliable. The tables below summarize the typical performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of guanine and its modified forms using a SIL-IS.

| Parameter | Typical Performance | Reference |

| Lower Limit of Quantification (LLOQ) | 0.25 - 10 fmol | |

| Upper Limit of Quantification (ULOQ) | >20 pmol | |

| Accuracy (% Deviation) | -11.5% to 14.7% | |

| Precision (%CV) | 1.7% to 16% | |

| Linearity (R²) | >0.99 | |

| Recovery | >90% |

Table 1: Typical Analytical Performance Parameters for Guanine Quantification using a Stable Isotope-Labeled Internal Standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Guanine | 152.1 | 135.1 | 20 |

| This compound | 162.1 | 145.1 | 20 |

| 8-oxo-guanine | 168.1 | 140.1 | 22 |

| 8-oxo-guanine-13C5,15N5 | 178.1 | 150.1 | 22 |

Table 2: Example Mass Spectrometry Parameters for the Analysis of Guanine and 8-oxo-guanine with their respective Stable Isotope-Labeled Internal Standards.

Experimental Protocols

DNA Hydrolysis for Guanine Analysis

To quantify guanine from a biological sample, it is first necessary to hydrolyze the DNA to its constituent nucleosides or nucleobases. Both enzymatic and chemical hydrolysis methods can be employed.

a) Enzymatic Hydrolysis

This method uses a cocktail of enzymes to digest the DNA into individual nucleosides.

-

Materials:

-

Purified DNA sample

-

Benzonase

-

Phosphodiesterase I

-

Alkaline Phosphatase

-

Tris-HCl buffer (20 mM, pH 7.9) containing 100 mM NaCl and 20 mM MgCl₂

-

-

Procedure:

-

Prepare a "Digest Mix" by adding 250 Units of Benzonase, 300 mUnits of Phosphodiesterase I, and 200 Units of Alkaline Phosphatase to 5 mL of Tris-HCl buffer.

-

To 1 µg of DNA sample, add 50 µL of the Digest Mix.

-

Spike the sample with a known concentration of this compound internal standard.

-

Incubate the mixture at 37°C for 6 hours.

-

The resulting solution containing the nucleosides is then ready for LC-MS/MS analysis.

-

b) Acid Hydrolysis

This method uses acid to break the glycosidic bonds, releasing the nucleobases.

-

Materials:

-

Purified DNA sample

-

Formic acid (88%)

-

-

Procedure:

-

Add a known amount of this compound internal standard to the DNA sample.

-

Add formic acid to a final concentration of 60%.

-

Heat the sample at 100°C for 60 minutes.

-

Evaporate the formic acid under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis of Guanine

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A linear gradient from 2% to 35% Mobile Phase B over 10 minutes.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: As specified in Table 2.

-

-

Quantification: The concentration of guanine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of guanine and the internal standard.

Mandatory Visualization

Analytical Workflow for Guanine Quantification

Caption: Workflow for the quantification of guanine using this compound.

Base Excision Repair Pathway for Oxidized Guanine

Oxidative stress can lead to the formation of 8-oxo-guanine (8-oxoG), a common and mutagenic DNA lesion. The Base Excision Repair (BER) pathway is the primary mechanism for removing this type of damage.

Caption: Base Excision Repair (BER) pathway for 8-oxo-guanine.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of quantitative bioanalysis. Its use as a stable isotope-labeled internal standard provides the necessary accuracy and precision for the reliable quantification of guanine and its derivatives in complex biological matrices. The detailed protocols and data presented in this guide serve as a valuable resource for the development and validation of robust analytical methods. The visualization of the analytical workflow and the Base Excision Repair pathway further illustrates the practical application and biological relevance of studying guanine and its modifications. By adhering to these principles and methodologies, researchers can ensure the integrity and high quality of their data in drug development and other scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. One-pot stable isotope dilution- and LC-MS/MS-based quantitation of guanine, O6-methylguanine, and N7-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of 8-hydroxyguanine and guanine by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Metabolic Labeling with Guanine-¹³C₅,¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of metabolic labeling using the stable isotope-labeled nucleobase, Guanine-¹³C₅,¹⁵N₅. This technique is a powerful tool for tracing the metabolism and incorporation of guanine into nucleic acids (DNA and RNA) and for quantifying changes in nucleotide pools in response to various stimuli or therapeutic interventions.

Introduction to Metabolic Labeling

Metabolic labeling is a technique used to trace the metabolic fate of molecules in biological systems.[1] By introducing a "heavy" isotope-labeled precursor, such as Guanine-¹³C₅,¹⁵N₅, into cells or organisms, researchers can track its incorporation into downstream metabolites and macromolecules.[1] This non-radioactive labeling approach allows for the sensitive and accurate quantification of dynamic cellular processes using mass spectrometry.

Guanine, a fundamental component of nucleic acids, is a purine derivative.[2] Guanine-¹³C₅,¹⁵N₅ is a stable isotope-labeled version of guanine where all five carbon atoms are replaced with carbon-13 (¹³C) and all five nitrogen atoms are replaced with nitrogen-15 (¹⁵N). This labeling results in a significant mass shift, enabling clear differentiation from its unlabeled ("light") counterpart in mass spectrometry analysis.

The Underlying Principle: The Purine Salvage Pathway

Exogenously supplied guanine is primarily incorporated into the cellular nucleotide pool via the purine salvage pathway. This pathway is a crucial recycling mechanism that conserves energy by reusing preformed purine bases to synthesize nucleotides.[3] The key enzyme in this process is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[4] HGPRT catalyzes the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to guanine, forming Guanosine Monophosphate (GMP).

Once labeled GMP is synthesized, it can be further phosphorylated to form Guanosine Diphosphate (GDP) and Guanosine Triphosphate (GTP). These labeled guanine nucleotides are then available for incorporation into newly synthesized RNA and DNA by RNA and DNA polymerases, respectively.

Applications in Research and Drug Development

Metabolic labeling with Guanine-¹³C₅,¹⁵N₅ offers a versatile platform for various applications:

-

Nucleic Acid Turnover: Quantify the rates of DNA replication and RNA transcription and degradation in different cell populations or under various conditions.

-

Drug Efficacy and Mechanism of Action: Assess the impact of drugs on nucleotide metabolism and nucleic acid synthesis. For instance, it can be used to evaluate the effectiveness of anticancer drugs that target DNA replication or repair.

-

Metabolic Flux Analysis: Trace the flow of guanine through different metabolic pathways and understand how these pathways are altered in disease states.

-

Biomarker Discovery: Identify changes in nucleotide pools or nucleic acid synthesis rates that may serve as biomarkers for disease diagnosis or prognosis.

Experimental Design and Workflow

A typical metabolic labeling experiment using Guanine-¹³C₅,¹⁵N₅ involves several key steps, from cell culture to data analysis.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for specific cell types and experimental goals.

Cell Culture and Labeling

Objective: To incorporate Guanine-¹³C₅,¹⁵N₅ into the cellular nucleotide pool and nucleic acids.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS) to minimize unlabeled guanine

-

Guanine-¹³C₅,¹⁵N₅ stock solution (e.g., dissolved in DMSO or a mild base)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate or flask at a density that will allow for logarithmic growth during the labeling period.

-

Medium Preparation: Prepare the labeling medium by supplementing a base medium with dFBS and other necessary components, but without unlabeled guanine.

-

Pre-incubation (Optional): To enhance labeling efficiency, you can pre-incubate the cells in a purine-free medium for a short period before adding the labeled guanine.

-

Labeling: Add the Guanine-¹³C₅,¹⁵N₅ stock solution to the culture medium to achieve the desired final concentration (typically in the low micromolar range, to be optimized for each cell line).

-

Incubation: Incubate the cells for the desired labeling period. This can range from a few hours to several days, depending on the turnover rate of the molecules of interest.

-

Harvesting:

-

For metabolite analysis: Quickly wash the cells with ice-cold PBS and immediately quench metabolism (e.g., with cold methanol or by flash-freezing).

-

For nucleic acid analysis: Wash the cells with PBS and proceed to DNA/RNA extraction.

-

Metabolite Extraction

Objective: To extract small molecule metabolites, including labeled and unlabeled guanine nucleotides.

Materials:

-

80% Methanol (pre-chilled to -80°C)

-

Cell scraper

-

Centrifuge

Protocol:

-

After harvesting, add a sufficient volume of ice-cold 80% methanol to the cells.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the lysate thoroughly.

-

Incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the metabolites.

-

Dry the supernatant (e.g., using a vacuum concentrator) and store it at -80°C until LC-MS/MS analysis.

Nucleic Acid Extraction and Digestion

Objective: To isolate DNA and/or RNA and digest them into individual nucleosides for analysis.

Materials:

-

Commercial DNA or RNA extraction kit

-

Nuclease P1

-

Alkaline Phosphatase

-

Buffers for digestion

Protocol:

-

Extract DNA and/or RNA from the harvested cells using a commercial kit according to the manufacturer's instructions.

-

Quantify the extracted nucleic acids.

-

For a typical digestion, incubate a defined amount of nucleic acid (e.g., 1-5 µg) with Nuclease P1 at 37°C for 2-4 hours.

-

Add alkaline phosphatase and continue the incubation at 37°C for another 1-2 hours.

-

The resulting mixture of nucleosides is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify the light and heavy forms of guanosine (from RNA) or deoxyguanosine (from DNA).

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

General Parameters:

-

Chromatography: A C18 reverse-phase column is typically used for nucleoside separation. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed.

-

Mass Spectrometry: The instrument is operated in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification. The mass transitions for light and heavy guanosine (or deoxyguanosine) need to be determined.

Data Presentation and Analysis

The primary output of the LC-MS/MS analysis is the peak areas for the light and heavy isotopologues. From this data, the percentage of incorporation can be calculated.

Table 1: Hypothetical Mass Transitions for Labeled and Unlabeled Guanosine

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Guanosine (Light) | 284.1 | 152.1 |

| Guanosine-¹³C₅,¹⁵N₅ (Heavy) | 294.1 | 162.1 |

| Deoxyguanosine (Light) | 268.1 | 152.1 |

| Deoxyguanosine-¹³C₅,¹⁵N₅ (Heavy) | 278.1 | 162.1 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Table 2: Example Data for Guanine Incorporation into RNA

| Condition | Time Point (hours) | Peak Area (Light Guanosine) | Peak Area (Heavy Guanosine) | % Incorporation |

| Control | 24 | 1.2 x 10⁷ | 0 | 0% |

| Treatment A | 6 | 9.8 x 10⁶ | 2.5 x 10⁶ | 20.3% |

| Treatment A | 12 | 7.5 x 10⁶ | 5.1 x 10⁶ | 40.5% |

| Treatment A | 24 | 4.3 x 10⁶ | 8.2 x 10⁶ | 65.6% |

| Treatment B | 24 | 1.0 x 10⁷ | 1.5 x 10⁶ | 13.0% |

Calculation of % Incorporation: % Incorporation = [Peak Area (Heavy) / (Peak Area (Light) + Peak Area (Heavy))] x 100

Conclusion

Metabolic labeling with Guanine-¹³C₅,¹⁵N₅ is a robust and sensitive technique for investigating purine metabolism and nucleic acid dynamics. By providing a means to trace the fate of guanine in living systems, this method offers valuable insights for basic research, drug discovery, and clinical diagnostics. Careful experimental design and optimization are crucial for obtaining reliable and reproducible results.

References

The Role of Guanine-¹³C₅,¹⁵N₅ in Advancing Nucleic Acid Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling with Guanine-¹³C₅,¹⁵N₅ has become an indispensable tool in the field of nucleic acid research. By replacing the natural abundance of carbon-12 and nitrogen-14 with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, researchers can unlock a wealth of structural, dynamic, and quantitative information about DNA and RNA. This technical guide provides a comprehensive overview of the applications of Guanine-¹³C₅,¹⁵N₅, detailed experimental protocols, and quantitative data to empower researchers in their quest to understand the intricate world of nucleic acids.

Core Applications of Guanine-¹³C₅,¹⁵N₅ in Nucleic Acid Research

The unique physical properties of ¹³C and ¹⁵N isotopes make Guanine-¹³C₅,¹⁵N₅ a versatile tool for a range of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1. Elucidating Nucleic Acid Structure and Dynamics with NMR Spectroscopy:

Isotopically labeling guanine residues within a DNA or RNA molecule significantly enhances the power of NMR spectroscopy for determining three-dimensional structures and probing molecular motions. The introduction of ¹³C and ¹⁵N nuclei provides additional NMR-active spins, which allows for the use of multi-dimensional heteronuclear NMR experiments. These experiments resolve spectral overlap and provide through-bond and through-space correlations that are crucial for resonance assignment and structure calculation.[1][2]

Key advantages of using Guanine-¹³C₅,¹⁵N₅ in NMR studies include:

-

Simplified Spectra: Isotope labeling allows for the selective observation of signals from the labeled guanine residues, reducing the complexity of crowded spectra, especially in larger nucleic acid molecules.[1]

-

Enhanced Resolution: Multi-dimensional experiments (e.g., 3D H/N/C) spread out resonances into additional dimensions, improving resolution and facilitating the assignment of individual atomic signals.

-

Probing Dynamics: NMR relaxation experiments on ¹³C and ¹⁵N labeled sites provide insights into the internal motions of nucleic acids on a wide range of timescales, from picoseconds to seconds. This is critical for understanding phenomena like base flipping, conformational changes upon ligand binding, and the flexibility of loop regions.

2. Precise Quantification of Nucleic Acids and Their Modifications with Mass Spectrometry:

In mass spectrometry, Guanine-¹³C₅,¹⁵N₅ serves as an ideal internal standard for the accurate quantification of guanine and its modified forms in biological samples.[3][4] This technique, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis due to its high precision and accuracy.

The workflow involves adding a known amount of the heavy-labeled Guanine-¹³C₅,¹⁵N₅ standard to a sample. The labeled and unlabeled (native) guanine are then extracted, processed, and analyzed by LC-MS/MS. By comparing the signal intensities of the heavy and light forms, the exact amount of the native guanine or its adducts in the original sample can be determined. This method corrects for sample loss during preparation and variations in ionization efficiency.

Applications in quantitative mass spectrometry include:

-

DNA Adduct Quantification: Measuring the levels of DNA damage (adducts) caused by carcinogens or other environmental toxins.

-

Metabolic Studies: Tracing the metabolic fate of guanine and its incorporation into DNA and RNA.

-

Biomarker Discovery: Quantifying modified nucleosides in urine or other bodily fluids as potential biomarkers for disease.

3. Investigating Drug-Nucleic Acid Interactions:

Understanding how drugs bind to their nucleic acid targets is fundamental for rational drug design. Guanine-¹³C₅,¹⁵N₅ labeling provides a powerful lens through which to view these interactions.

In NMR, the binding of a drug to a labeled DNA or RNA molecule will cause changes in the chemical environment of the guanine nuclei, leading to perturbations in their chemical shifts. By monitoring these chemical shift perturbations, researchers can map the binding site of the drug on the nucleic acid and gain insights into the conformational changes that occur upon binding.

In mass spectrometry, native MS can be used to study non-covalent drug-nucleic acid complexes, providing information on binding stoichiometry and affinity.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained in experiments utilizing Guanine-¹³C₅,¹⁵N₅.

| Parameter | Typical Value/Range | Technique | Application |

| ¹H Chemical Shift (G-H8) | 7.5 - 8.5 ppm | NMR | Structure Determination |

| ¹³C Chemical Shift (G-C8) | 135 - 140 ppm | NMR | Structure Determination |

| ¹⁵N Chemical Shift (G-N7) | 230 - 240 ppm | NMR | Probing Metal Binding |

| Chemical Shift Perturbation (Δδ) upon Drug Binding | 0.1 - 1.0 ppm | NMR | Drug-DNA Interaction |

| Mass-to-Charge Ratio (m/z) of [dG-¹³C₅,¹⁵N₅+H]⁺ | Varies with full labeling | MS | Internal Standard |

| Limit of Quantification (LOQ) for DNA Adducts | fmol to amol range | LC-MS/MS | Biomarker Analysis |

Table 1: Representative NMR Chemical Shift Ranges for Guanine in DNA.

| Isotope | Atom | Chemical Shift Range (ppm) |

| ¹H | H1' | 5.0 - 6.5 |

| H8 | 7.5 - 8.5 | |

| ¹³C | C1' | 82 - 88 |

| C2 | 152 - 156 | |

| C4 | 149 - 153 | |

| C5 | 115 - 120 | |

| C6 | 158 - 162 | |

| C8 | 135 - 140 | |

| ¹⁵N | N1 | 145 - 150 |

| N7 | 230 - 240 | |

| N9 | 165 - 170 |

Note: Chemical shifts can vary depending on the local environment and secondary structure of the nucleic acid.

Table 2: Example of Mass Spectrometry Data for Quantitative Analysis of a Guanine Adduct.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Unlabeled Guanine Adduct | [M+H]⁺ | Fragment specific to adduct |

| ¹³C₅,¹⁵N₅-Guanine Adduct (Internal Standard) | [M+10+H]⁺ | Fragment specific to adduct + 10 |

Experimental Protocols

1. Protocol for NMR Structure Determination of a ¹³C,¹⁵N-labeled RNA Oligonucleotide

This protocol provides a general framework for determining the solution structure of an RNA molecule uniformly labeled with ¹³C and ¹⁵N.

-

Step 1: Synthesis and Purification of ¹³C,¹⁵N-labeled RNA.

-

Perform in vitro transcription of the desired RNA sequence using ¹³C,¹⁵N-labeled nucleotide triphosphates (NTPs).

-

Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) followed by electroelution or HPLC.

-

Desalt and exchange the purified RNA into the desired NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5 in 90% H₂O/10% D₂O).

-

-

Step 2: NMR Data Acquisition.

-

Acquire a series of 2D and 3D heteronuclear NMR experiments on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

-

Resonance Assignment:

-

2D ¹H-¹⁵N HSQC: To assign backbone and sidechain amide protons and nitrogens.

-

3D HNCACB, CBCA(CO)NH: To link sequential backbone resonances.

-

3D HCCH-TOCSY: To assign ribose spin systems.

-

3D ¹³C-edited NOESY-HSQC: To obtain through-space distance restraints between protons.

-

-

Restraint Generation:

-

Measure Nuclear Overhauser Effects (NOEs) from NOESY spectra to derive inter-proton distance restraints.

-

Measure scalar couplings (J-couplings) from experiments like H-N-C' to obtain dihedral angle restraints.

-

Measure residual dipolar couplings (RDCs) in a weakly aligning medium to obtain long-range orientational restraints.

-

-

-

Step 3: Structure Calculation and Refinement.

-

Process the NMR data using software such as NMRPipe.

-

Analyze the processed spectra and assign the resonances using software like Sparky or CCPN.

-

Use the collected restraints (NOEs, J-couplings, RDCs) to calculate an ensemble of 3D structures using molecular dynamics-based software such as XPLOR-NIH, CYANA, or AMBER.

-

Validate the final ensemble of structures based on agreement with experimental data and stereochemical quality.

-

2. Protocol for Quantitative Analysis of DNA Adducts by Isotope Dilution LC-MS/MS

This protocol outlines the steps for quantifying a specific guanine adduct in a DNA sample.

-

Step 1: Sample Preparation and DNA Digestion.

-

Isolate genomic DNA from the biological sample of interest.

-

Accurately weigh the DNA and add a known amount of the corresponding ¹³C₅,¹⁵N₅-labeled guanine adduct as an internal standard.

-

Digest the DNA to individual nucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.

-

-

Step 2: Sample Cleanup.

-

Remove proteins and other macromolecules by ultrafiltration or solid-phase extraction (SPE).

-

Further purify and enrich the nucleoside fraction containing the adduct of interest using offline HPLC or specialized SPE cartridges.

-

-

Step 3: LC-MS/MS Analysis.

-

Inject the purified nucleoside mixture onto a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.

-

Develop a chromatographic method that provides good separation of the adduct from the normal nucleosides.

-

Optimize the mass spectrometer parameters for the specific precursor-to-product ion transitions of both the unlabeled and labeled adducts (Selected Reaction Monitoring - SRM).

-

-

Step 4: Data Analysis and Quantification.

-

Integrate the peak areas for the SRM transitions of both the native and the internal standard adducts.

-

Calculate the ratio of the peak area of the native adduct to that of the internal standard.

-

Use a calibration curve generated with known amounts of the unlabeled adduct and a fixed amount of the internal standard to determine the absolute amount of the adduct in the original DNA sample.

-

Express the adduct level as the number of adducts per 10⁸ or 10⁹ normal nucleotides.

-

Mandatory Visualizations

References

- 1. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Guanine-13C5,15N5 Incorporation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling in cell culture is a powerful technique for tracing the metabolic fate of molecules and quantifying their incorporation into macromolecules. Guanine-13C5,15N5 is a stable isotope-labeled form of the purine nucleobase guanine, where all five carbon atoms are replaced with Carbon-13 (¹³C) and all five nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This heavy-labeled guanine can be introduced into cell culture media and is subsequently incorporated into the guanine nucleotide pool and ultimately into DNA and RNA through the nucleotide salvage pathway. This allows for the precise tracking and quantification of guanine metabolism, DNA replication, and RNA synthesis using mass spectrometry-based approaches. These application notes provide a detailed protocol for the incorporation of this compound in mammalian cell culture for downstream analysis.

Principle

Mammalian cells can synthesize purine nucleotides through two main pathways: the de novo synthesis pathway and the salvage pathway. The salvage pathway re-utilizes pre-existing nucleobases and nucleosides from the cellular environment. By providing this compound in the culture medium, it is taken up by the cells and converted into guanosine monophosphate (GMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[1][2] This heavy-labeled GMP is then further phosphorylated to guanosine diphosphate (GDP) and guanosine triphosphate (GTP), which are subsequently incorporated into newly synthesized DNA and RNA. The mass difference between the labeled and unlabeled guanine-containing fragments allows for their distinction and quantification by mass spectrometry.

Data Presentation

The following tables provide a template for summarizing quantitative data from this compound incorporation experiments. Actual values will vary depending on the cell line, experimental conditions, and the specific research question.

Table 1: this compound Incorporation Efficiency in DNA

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Labeled Guanine in DNA (Mean ± SD) |

| HEK293 | 10 | 24 | e.g., 45.2 ± 3.1 |

| 10 | 48 | e.g., 78.9 ± 4.5 | |

| 25 | 24 | e.g., 65.7 ± 2.8 | |

| 25 | 48 | e.g., 92.1 ± 1.9 | |

| HeLa | 10 | 24 | e.g., 40.5 ± 3.5 |

| 10 | 48 | e.g., 72.3 ± 4.2 | |

| 25 | 24 | e.g., 61.8 ± 2.9 | |

| 25 | 48 | e.g., 89.5 ± 2.1 |

Table 2: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) (Mean ± SD) |

| HEK293 | 10 | 48 | e.g., 98.1 ± 1.5 |

| 25 | 48 | e.g., 96.5 ± 2.1 | |

| 50 | 48 | e.g., 94.2 ± 2.8 | |

| 100 | 48 | e.g., 88.7 ± 3.5 | |

| HeLa | 10 | 48 | e.g., 97.8 ± 1.8 |

| 25 | 48 | e.g., 95.9 ± 2.3 | |

| 50 | 48 | e.g., 93.1 ± 3.1 | |

| 100 | 48 | e.g., 86.4 ± 4.0 |

Experimental Protocols

Protocol 1: this compound Labeling in Mammalian Cells

Materials:

-

Mammalian cells of interest (e.g., HEK293, HeLa)

-

Complete cell culture medium (e.g., DMEM, EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (commercially available)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

Tissue culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in appropriate tissue culture vessels at a density that will allow for logarithmic growth during the labeling period. Allow cells to attach and resume proliferation for 24 hours before starting the labeling.

-

Preparation of Labeling Medium: Prepare the complete cell culture medium containing the desired final concentration of this compound. A starting concentration of 10-25 µM is recommended. The labeled guanine can be dissolved in a small amount of DMSO or 0.1 M NaOH before being added to the medium, ensuring the final solvent concentration is not toxic to the cells.

-

Labeling: Aspirate the standard culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for the desired duration. Incubation times of 24 to 72 hours are typically sufficient to achieve significant incorporation.

-

Cell Harvesting: After the incubation period, aspirate the labeling medium. Wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization or by scraping, depending on the cell line and downstream application.

-

Cell Pelleting: Centrifuge the harvested cell suspension to pellet the cells. Aspirate the supernatant and wash the cell pellet with ice-cold PBS.

-

Storage: The cell pellet can be stored at -80°C until further processing for nucleic acid extraction.

Protocol 2: Nucleic Acid Extraction and Preparation for Mass Spectrometry

Materials:

-

Cell pellet from Protocol 1

-

DNA and/or RNA extraction kit (silica-based columns or phenol-chloroform extraction methods are suitable)

-

Nuclease-free water

-

Enzymes for nucleic acid digestion (e.g., Nuclease P1, Alkaline Phosphatase, or a cocktail of DNase I, phosphodiesterases)

-

Ammonium acetate or a suitable buffer for digestion

-

Centrifugal filters for protein removal (optional)

-

LC-MS grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid

Procedure:

-

Nucleic Acid Extraction: Extract total DNA and/or RNA from the cell pellet using a commercial kit or a standard protocol. Ensure high purity of the extracted nucleic acids.

-

Quantification: Determine the concentration and purity of the extracted DNA/RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

-

Enzymatic Digestion to Nucleosides: a. In a microcentrifuge tube, combine 1-5 µg of the extracted nucleic acid with the appropriate digestion buffer. b. Add the nuclease cocktail. The specific enzymes and amounts will depend on the chosen protocol, but a combination that digests the nucleic acids into individual nucleosides is required. c. Incubate at 37°C for 2-16 hours to ensure complete digestion.

-

Sample Cleanup: a. After digestion, proteins (the enzymes) can be removed by precipitation with cold ethanol or by using a centrifugal filter with an appropriate molecular weight cutoff. b. Centrifuge to pellet the precipitate and transfer the supernatant containing the nucleosides to a new tube. c. Dry the sample under vacuum.

-

Sample Reconstitution: Reconstitute the dried nucleosides in a suitable volume of LC-MS grade water or an appropriate mobile phase for subsequent analysis.

Protocol 3: Cell Viability Assay

Materials:

-

Cells cultured in the presence of varying concentrations of this compound

-

Cell viability assay reagent (e.g., MTT, MTS, or a resazurin-based reagent)

-

Plate reader capable of measuring absorbance or fluorescence

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 µM) for the desired incubation time (e.g., 48 hours).

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or fluorescent signal development.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

References

Application Notes and Protocols for DNA Adduct Quantification using Guanine-¹³C₅,¹⁵N₅ by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent modification of DNA by reactive electrophiles, forming DNA adducts, is a critical initiating event in chemical carcinogenesis. The accurate quantification of these adducts serves as a valuable biomarker for assessing exposure to carcinogens and understanding their mechanisms of toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution has become the gold standard for this purpose due to its high sensitivity, specificity, and accuracy.[1] The use of a stable isotope-labeled internal standard, such as Guanine-¹³C₅,¹⁵N₅, is crucial for correcting for variations in sample processing and instrument response, thereby enabling precise quantification.[1]

This document provides detailed protocols for the quantification of guanine-based DNA adducts using Guanine-¹³C₅,¹⁵N₅ as an internal standard. The methodologies cover DNA isolation, hydrolysis, sample purification, and LC-MS/MS analysis.

Core Principles

Isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled analogue of the analyte of interest to a sample at the earliest stage of analysis.[1] This internal standard (e.g., Guanine-¹³C₅,¹⁵N₅-labeled adduct) behaves identically to the endogenous analyte (the unlabeled adduct) through extraction, purification, and ionization. By measuring the ratio of the mass spectrometer signal of the analyte to that of the internal standard, accurate quantification can be achieved, even with incomplete sample recovery.[1]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the overall experimental workflow for DNA adduct quantification and a simplified representation of DNA adduct formation and repair.

Caption: General experimental workflow for DNA adduct quantification.

Caption: Simplified pathway of DNA adduct formation and fate.

Detailed Experimental Protocols

Protocol 1: DNA Isolation from Tissues

This protocol is based on proteinase K digestion followed by column-based purification.[2]

Materials:

-

Tissue sample (up to 30 mg)

-

Lysis Buffer (e.g., Qiagen Buffer G2)

-

Proteinase K

-

RNase A

-

Ethanol (96-100%)

-

Wash Buffers (e.g., Qiagen Buffers AW1 and AW2)

-

Elution Buffer (e.g., Qiagen Buffer AE or water)

-

DNA isolation columns (e.g., Qiagen DNeasy Blood & Tissue Kit)

Procedure:

-

Homogenize the tissue sample in lysis buffer.

-

Add proteinase K and incubate at 56°C until the tissue is completely lysed.

-

Add RNase A and incubate at room temperature for 10 minutes.

-

Add ethanol to the lysate and mix thoroughly.

-

Apply the mixture to a DNA isolation spin column and centrifuge. Discard the flow-through.

-

Wash the column with the provided wash buffers.

-

Elute the DNA with elution buffer.

-

Quantify the DNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

Protocol 2: DNA Hydrolysis

Option A: Enzymatic Hydrolysis to Deoxyribonucleosides

This method is suitable for adducts that are stable as deoxyribonucleosides.

Materials:

-

Isolated DNA (20-50 µg)

-

Guanine-¹³C₅,¹⁵N₅-labeled internal standard for the specific adduct

-

Digestion Buffer (e.g., 10 mM Bis-Tris, pH 7.1, 10 mM MgCl₂)

-

DNase I

-

Nuclease P1

-

Phosphodiesterase I

-

Alkaline Phosphatase

Procedure:

-

To 20-50 µg of DNA, add the Guanine-¹³C₅,¹⁵N₅-labeled internal standard.

-

Add DNase I and nuclease P1 and incubate at 37°C for 3-4 hours.

-

Add phosphodiesterase I and alkaline phosphatase and continue incubation at 37°C overnight.

-

Stop the reaction, for example by adding acetonitrile, and centrifuge to pellet the enzymes.

-

Transfer the supernatant containing the deoxyribonucleosides for purification.

Option B: Acid Hydrolysis to Free Bases

This method is used for adducts that are unstable at the glycosidic bond, such as N7-guanine adducts.

Materials:

-

Dried DNA sample (up to 50 µg)

-

Guanine-¹³C₅,¹⁵N₅-labeled internal standard for the specific adduct

-

0.1 M Hydrochloric Acid (HCl)

Procedure:

-

To the dried DNA sample, add the Guanine-¹³C₅,¹⁵N₅-labeled internal standard.

-

Add 100 µL of 0.1 M HCl.

-

Heat the sample at 95°C for 1 hour in a sealed vial.

-

Cool the sample and then lyophilize to dryness.

-

Reconstitute the sample in a suitable solvent (e.g., water) for purification or direct analysis.

Protocol 3: Sample Purification using Solid Phase Extraction (SPE)

Materials:

-

SPE cartridges (e.g., C18)

-

Methanol (for conditioning)

-

Water (for equilibration)

-

Elution solvent (e.g., methanol or acetonitrile)

Procedure:

-

Condition the SPE cartridge with methanol, followed by equilibration with water.

-

Load the DNA hydrolysate onto the cartridge.

-

Wash the cartridge with water or a low percentage of organic solvent to remove salts and other polar impurities.

-

Elute the DNA adducts with an appropriate organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol

-

Gradient: A linear gradient suitable for separating the adduct of interest from unmodified nucleosides and other interferences.

-

Flow Rate: 200-400 µL/min

-

Injection Volume: 5-20 µL

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Selected Reaction Monitoring (SRM)

-

SRM Transitions: The precursor-to-product ion transitions for both the native adduct and the Guanine-¹³C₅,¹⁵N₅-labeled internal standard must be optimized. For many guanine adducts analyzed as deoxyribonucleosides, a characteristic neutral loss of the deoxyribose moiety (116 Da) is observed. For adducts analyzed as free bases, the fragmentation will be specific to the adduct structure.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS/MS methods for DNA adduct analysis. The exact values are dependent on the specific adduct, matrix, and instrumentation.

Table 1: Example SRM Transitions for a Hypothetical Guanine Adduct (dG-Adduct)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| dG-Adduct | [M+H]⁺ | [M+H-116]⁺ | Optimized |

| ¹³C₅,¹⁵N₅-dG-Adduct | [M+H+10]⁺ | [M+H+10-116]⁺ | Optimized |

Table 2: Typical Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Limit of Quantification (LOQ) | 0.1 - 10 fmol on column | |

| Adducts per 10⁸ Nucleotides | 1 - 10 | |

| Linearity (R²) | > 0.99 | - |

| Accuracy | 90 - 110% | |

| Precision (%RSD) | < 15% | - |

Data Analysis

-

Calibration Curve: Prepare a calibration curve by analyzing standards containing a fixed amount of the Guanine-¹³C₅,¹⁵N₅-labeled internal standard and varying concentrations of the unlabeled adduct standard. Plot the peak area ratio (analyte/internal standard) versus the concentration ratio.

-

Quantification: Determine the peak area ratio of the native adduct to the internal standard in the biological samples. Use the calibration curve to calculate the amount of the adduct in the sample.

-

Normalization: Express the adduct levels as the number of adducts per 10⁶ or 10⁸ normal nucleotides. The amount of normal guanine can be determined in the same LC-MS/MS run or in a separate analysis of a diluted aliquot of the hydrolysate.

Conclusion

The use of Guanine-¹³C₅,¹⁵N₅ as an internal standard in conjunction with LC-MS/MS provides a robust and accurate method for the quantification of guanine-based DNA adducts. The protocols outlined in this document provide a framework for researchers to establish and validate these sensitive analytical methods in their own laboratories. Adherence to rigorous sample preparation and analytical procedures is essential for obtaining high-quality, reproducible data in the field of DNA adductomics.

References

Application Notes and Protocols for Guanine-13C5,15N5 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Guanine-13C5,15N5 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of guanine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Guanine is a fundamental component of nucleic acids and plays a crucial role in various biological processes. Accurate quantification of guanine is essential in numerous research areas, including DNA damage and repair, biomarker discovery, and pharmacokinetic studies of nucleoside analogue drugs. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, offering high accuracy and precision by correcting for variability in sample preparation and instrument response. This compound, a stable isotope-labeled analogue of guanine, serves as an ideal internal standard as it co-elutes with the unlabeled analyte and exhibits identical chemical and physical properties, ensuring reliable quantification.

Principle of Isotope Dilution Mass Spectrometry

The core principle of isotope dilution mass spectrometry involves adding a known amount of the isotopically labeled internal standard (this compound) to the unknown sample at the earliest stage of sample preparation. The unlabeled (endogenous) guanine and the labeled internal standard are then extracted and analyzed together by LC-MS/MS. By measuring the ratio of the signal from the unlabeled guanine to that of the labeled internal standard, the concentration of the endogenous guanine in the original sample can be accurately determined. This ratio remains constant even if there are losses during sample processing or fluctuations in instrument performance.

Experimental Workflow

The general workflow for the quantification of guanine using this compound as an internal standard is depicted below.

Caption: Workflow for Guanine Quantification.

Protocols

Sample Preparation

a) Protein Precipitation (for Plasma or Serum Samples)

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10 mM ammonium formate in water).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Urine or Complex Matrices)

-

To 500 µL of urine, add 10 µL of this compound internal standard solution.

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-1 min: 2% B; 1-5 min: 2-30% B; 5-6 min: 30-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-10 min: 2% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

b) Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The MRM transitions for guanine and this compound are provided in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Guanine (Analyte) | 152.1 | 135.1 | 25 |

| This compound (IS) | 162.1 | 145.1 | 25 |

Note: Collision energy may require optimization depending on the mass spectrometer used.

Data Presentation

Quantitative Performance

The following table summarizes representative quantitative data for the analysis of guanine using this compound as an internal standard.

| Parameter | Typical Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%RE) | Within ±15% |

| Recovery | > 85% |

Signaling Pathway and Logical Relationships

The accurate quantification of guanine is critical in studying DNA damage and repair pathways. Oxidative stress can lead to the formation of 8-oxo-guanine, a common DNA lesion. The levels of guanine can be used to normalize the levels of such damaged bases.

Caption: Guanine in DNA Damage and Repair.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of guanine in complex biological matrices. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories, ensuring high-quality and reproducible results for a wide range of applications.

Application Notes and Protocols for NMR Spectroscopy using Guanine-¹³C₅,¹⁵N₅ Labeled DNA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with Guanine-¹³C₅,¹⁵N₅ isotopically labeled DNA. This powerful technique offers unparalleled, site-specific insights into DNA structure, dynamics, and interactions with ligands such as small molecule drugs and proteins.

Introduction to Guanine-¹³C₅,¹⁵N₅ Labeled DNA in NMR Studies

The specific incorporation of guanine molecules fully labeled with ¹³C at all five carbon positions and ¹⁵N at all five nitrogen positions provides a unique and powerful tool for high-resolution NMR spectroscopy. This labeling strategy allows for the selective observation of signals originating from the guanine bases, significantly simplifying complex spectra and enabling a detailed analysis of their local environment and interactions. This approach is particularly advantageous for studying the binding interfaces of DNA with proteins and drugs, as well as for characterizing the structure and dynamics of guanine-rich DNA sequences like G-quadruplexes.[1][2]

Key Advantages:

-

Spectral Simplification: By selectively labeling guanine, the complexity of the NMR spectrum is greatly reduced, facilitating resonance assignment and analysis, especially in larger DNA molecules or complexes.[2]

-

Site-Specific Information: Provides detailed information about the chemical environment, conformation, and dynamics of individual guanine residues.

-

Enhanced Sensitivity for Heteronuclear Experiments: The presence of ¹³C and ¹⁵N allows for the use of a wide range of sensitive heteronuclear correlation experiments.

-

Probing Interactions: Ideal for identifying the precise binding location and characterizing the nature of interactions between DNA and other molecules.

Synthesis and Incorporation of Guanine-¹³C₅,¹⁵N₅ into DNA

The generation of DNA oligonucleotides containing Guanine-¹³C₅,¹⁵N₅ involves two key stages: the synthesis of the labeled guanosine phosphoramidite and its subsequent incorporation into the desired DNA sequence via solid-phase synthesis.

Synthesis of Guanine-¹³C₅,¹⁵N₅ Labeled Guanosine

While the fully labeled Guanine-¹³C₅,¹⁵N₅ is commercially available from specialized vendors, understanding its synthesis provides valuable context. The synthesis of specifically labeled nucleosides can be a complex multi-step process. For instance, the synthesis of specifically ¹⁵N-labeled guanosine can be achieved by converting appropriately labeled adenosine.[3] The general strategy involves:

-

Starting with labeled precursors: The synthesis begins with simple, commercially available isotopically labeled starting materials.

-

Chemical and/or enzymatic steps: A series of chemical reactions and/or enzymatic conversions are employed to build the labeled purine ring and attach it to the deoxyribose sugar.

-

Purification: High-performance liquid chromatography (HPLC) is typically used to purify the final labeled nucleoside.

Incorporation into DNA Oligonucleotides

Once the Guanine-¹³C₅,¹⁵N₅ deoxyguanosine is converted to a phosphoramidite building block, it can be incorporated at specific sites within a DNA oligonucleotide using standard automated solid-phase DNA synthesis.[4]

Experimental Protocols for NMR Spectroscopy

The following are detailed protocols for key NMR experiments used to study Guanine-¹³C₅,¹⁵N₅ labeled DNA.

Sample Preparation

-

DNA Synthesis and Purification: Synthesize the DNA oligonucleotide with the incorporated Guanine-¹³C₅,¹⁵N₅ using standard phosphoramidite chemistry. Purify the oligonucleotide by HPLC and desalt it.

-

Buffer Preparation: Prepare an NMR buffer appropriate for DNA stability, for example: 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0. The buffer should be prepared in 90% H₂O/10% D₂O for experiments observing exchangeable protons or 99.9% D₂O for experiments focusing on non-exchangeable protons.

-

Sample Annealing: Dissolve the purified DNA in the NMR buffer to the desired concentration (typically 0.1 - 1.0 mM). Heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

-

Transfer to NMR Tube: Transfer the annealed DNA solution to a suitable NMR tube (e.g., Shigemi tube for low concentration samples).

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence)

This experiment provides a fingerprint of the guanine nitrogens, correlating the chemical shifts of the nitrogen atoms with their directly attached protons.

Pulse Sequence: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcetf3gpsi on Bruker spectrometers).

| Parameter | Typical Value | Description |

| Spectrometer Frequency | 600 MHz or higher | Higher fields provide better resolution and sensitivity. |

| Temperature | 298 K (25°C) | Can be varied to study temperature-dependent effects. |

| ¹H Spectral Width | 16 ppm | Centered at the water resonance (approx. 4.7 ppm). |

| ¹⁵N Spectral Width | 40 ppm | Centered around the expected guanine nitrogen resonances. |

| ¹J(NH) Coupling Constant | 90 Hz | Used for magnetization transfer. |

| Relaxation Delay | 1.5 - 2.0 s | Allows for full relaxation of the spins between scans. |

| Number of Scans | 16 - 64 per increment | Dependent on sample concentration. |

| Number of Increments (t₁) | 128 - 256 | Determines the resolution in the ¹⁵N dimension. |

2D ¹H-¹³C HSQC

This experiment correlates the chemical shifts of the guanine carbons with their directly attached protons, providing information on the local conformation.

Pulse Sequence: Standard gradient-selected, sensitivity-enhanced HSQC.

| Parameter | Typical Value | Description |

| Spectrometer Frequency | 600 MHz or higher | |

| Temperature | 298 K (25°C) | |

| ¹H Spectral Width | 12 ppm | Centered at approx. 4.5 ppm. |

| ¹³C Spectral Width | 50 ppm | Centered around the expected guanine carbon resonances. |

| ¹J(CH) Coupling Constant | 145 Hz | Used for magnetization transfer. |

| Relaxation Delay | 1.5 - 2.0 s | |

| Number of Scans | 16 - 64 per increment | |

| Number of Increments (t₁) | 256 - 512 |

3D ¹⁵N-edited NOESY-HSQC

This experiment is crucial for determining the spatial proximity of guanine protons to other protons in the DNA or a bound ligand, providing distance constraints for structure calculation.

Pulse Sequence: Standard 3D NOESY-HSQC pulse sequence.

| Parameter | Typical Value | Description |

| Spectrometer Frequency | 600 MHz or higher | |

| Temperature | 298 K (25°C) | |

| NOESY Mixing Time | 100 - 300 ms | The duration of the mixing time determines the range of detectable NOEs. |

| Relaxation Delay | 1.5 - 2.0 s | |

| Number of Scans | 16 - 32 per increment | |

| Number of Increments (t₁, t₂) | 64 x 128 |

Data Presentation: Expected Chemical Shifts and Coupling Constants

While specific, high-resolution data for DNA containing a Guanine-¹³C₅,¹⁵N₅ label is not extensively published, the following tables provide typical chemical shift ranges for guanine in B-form DNA as a reference. Actual values will be sensitive to the local sequence context, conformation, and any interactions.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Guanine in B-DNA

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1' | 5.5 - 6.5 | C1': 82 - 88 |

| H2' | 2.0 - 3.0 | C2': 38 - 42 |

| H2'' | 2.0 - 3.0 | C3': 70 - 76 |

| H3' | 4.5 - 5.0 | C4': 80 - 86 |

| H4' | 4.0 - 4.5 | C5': 60 - 66 |

| H5' | 3.5 - 4.0 | C2: 152 - 156 |

| H5'' | 3.5 - 4.0 | C4: 148 - 152 |

| H8 | 7.5 - 8.5 | C5: 115 - 120 |

| NH₁ | 12.0 - 13.0 | C6: 158 - 162 |

| NH₂ | 6.5 - 8.0 | C8: 135 - 140 |

Table 2: Typical ¹⁵N Chemical Shift Ranges and J-Coupling Constants for Guanine

| Atom | ¹⁵N Chemical Shift (ppm) | Coupling Constant | Typical Value (Hz) |

| N1 | 145 - 150 | ¹J(N1,H1) | ~90 |

| N2 | 70 - 75 | ¹J(N2,H2) | ~85 |

| N3 | 155 - 160 | ||

| N7 | 230 - 240 | ||

| N9 | 165 - 170 | ||

| ¹J(C2,N1) | ~15 | ||

| ¹J(C2,N3) | ~15 | ||

| ¹J(C4,N3) | ~12 | ||

| ¹J(C5,N7) | ~10 | ||

| ¹J(C6,N1) | ~18 | ||

| ¹J(C8,N7) | ~12 | ||

| ¹J(C8,N9) | ~15 |

Note: ¹⁵N chemical shifts are referenced to liquid ammonia.

Application: Studying DNA-Drug Interactions

A primary application of Guanine-¹³C₅,¹⁵N₅ labeled DNA is to precisely map the binding site and characterize the interactions of small molecule drugs.

Experimental Workflow for DNA-Drug Titration

The following diagram illustrates the workflow for a typical NMR titration experiment to study the interaction between a Guanine-¹³C₅,¹⁵N₅ labeled DNA and a small molecule drug.

Caption: Workflow for studying DNA-drug interactions using NMR.

Data Analysis

-

Chemical Shift Perturbation (CSP): Changes in the ¹H, ¹⁵N, and ¹³C chemical shifts of the guanine nuclei upon addition of the drug are monitored. Significant perturbations indicate that the corresponding guanine is at or near the binding site. The magnitude of the CSP can be used to map the binding interface.

-

NOESY Analysis: Intermolecular Nuclear Overhauser Effects (NOEs) between protons on the labeled guanine and protons on the drug molecule are identified in 3D-edited NOESY spectra. These NOEs provide direct evidence of close spatial proximity and are used as distance restraints in structural calculations of the complex.

Logical Relationship for Resonance Assignment

The assignment of the NMR signals from the Guanine-¹³C₅,¹⁵N₅ labeled DNA is a critical first step. The following diagram illustrates the logical flow of experiments used to achieve this.

Caption: Logical workflow for NMR resonance assignment.

By following these protocols and utilizing the described analytical approaches, researchers can leverage the power of Guanine-¹³C₅,¹⁵N₅ labeled DNA to gain deep insights into the molecular mechanisms governing DNA function and recognition.

References

- 1. mdpi.com [mdpi.com]

- 2. NMR with 13C, 15N-doubly-labeled DNA: the Antennapedia homeodomain complex with a 14-mer DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Guanine-13C5,15N5 Incorporation in Cellular Labeling Experiments

Welcome to the technical support center for stable isotope labeling with Guanine-13C5,15N5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of labeled guanine into cellular DNA and RNA.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for this compound incorporation into cellular nucleic acids?

A1: this compound is primarily incorporated into cellular DNA and RNA through the purine salvage pathway . This pathway recycles purine bases, such as guanine, to synthesize nucleotides. The key enzyme responsible for this is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which catalyzes the conversion of guanine and phosphoribosyl pyrophosphate (PRPP) into guanosine monophosphate (GMP). This is an energy-efficient process compared to the de novo synthesis pathway.

Q2: What are the main reasons for low incorporation of this compound?

A2: Low incorporation can stem from several factors, including:

-

Competition with de novo purine synthesis: If the de novo pathway is highly active, it will produce unlabeled guanine nucleotides, diluting the pool of labeled precursors available for DNA and RNA synthesis.

-

Insufficient activity of the salvage pathway: Low expression or activity of the HGPRT enzyme will directly limit the incorporation of exogenous guanine.

-

Sub-optimal cell culture conditions: Factors like cell density, passage number, and media composition can significantly impact cellular metabolism and nutrient uptake.

-

Degradation of guanine: Guanine can be deaminated to xanthine, which is then further metabolized, preventing its incorporation into nucleic acids.

-

Issues with the labeled compound: Impurities or degradation of the this compound can affect its availability and uptake by cells.

Q3: Can I inhibit the de novo purine synthesis pathway to enhance labeled guanine incorporation?

A3: Yes, inhibiting the de novo pathway can be an effective strategy. Mycophenolic acid (MPA) is a commonly used inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. By blocking this pathway, cells become more reliant on the salvage pathway for their guanine nucleotide supply, which can lead to increased incorporation of exogenously supplied labeled guanine. However, it's important to note that MPA treatment can also have cytostatic or cytotoxic effects on cells.

Q4: How does cell confluency and passage number affect incorporation?

A4: Both cell confluency and passage number can significantly influence metabolic activity.

-

Cell Density: High cell density can lead to nutrient depletion and accumulation of waste products, altering cellular metabolism and potentially reducing the efficiency of the salvage pathway.

-

Passage Number: Cells at high passage numbers can exhibit altered morphology, growth rates, and gene expression, which may include changes in the activity of metabolic enzymes like HGPRT. It is advisable to use cells at a consistent and lower passage number for labeling experiments to ensure reproducibility.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of low this compound incorporation.

| Problem | Potential Cause | Recommended Action |

| Low overall isotopic enrichment in DNA/RNA | High de novo purine synthesis activity | Treat cells with an inhibitor of the de novo pathway, such as mycophenolic acid (MPA). Start with a low concentration and optimize for your cell line to minimize toxicity. |

| Low activity of the salvage pathway enzyme HGPRT | Ensure you are using a cell line known to have a functional purine salvage pathway. Some cell lines may have inherent deficiencies. | |

| Sub-optimal concentration of labeled guanine | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. | |

| Insufficient incubation time | Perform a time-course experiment to determine the optimal labeling duration. Incorporation is a dynamic process and may require longer incubation times to reach a steady state. | |

| Inconsistent incorporation between experiments | Variability in cell culture conditions | Standardize your cell culture protocol. Pay close attention to seeding density, growth phase at the time of labeling, and media composition. Use cells within a defined passage number range. |

| Degradation of the labeled guanine stock solution | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and repeated freeze-thaw cycles. | |

| High background of unlabeled guanine | Presence of unlabeled guanine in the culture medium | Use a purine-free or dialyzed serum-containing medium to reduce the concentration of unlabeled purines. |

| Cellular stores of unlabeled purines | Pre-incubate cells in a purine-depleted medium for a period before adding the labeled guanine to deplete intracellular pools of unlabeled precursors. |

Experimental Protocols

Protocol 1: Assessing this compound Incorporation by LC-MS/MS

This protocol outlines the general steps for quantifying the isotopic enrichment of guanine in cellular DNA.

-

Cell Culture and Labeling:

-

Plate cells at a desired density and allow them to adhere and enter the exponential growth phase.

-

Replace the standard culture medium with a medium containing the desired concentration of this compound. For initial experiments, a concentration range of 10-100 µM can be tested.

-

Incubate the cells for the desired labeling period (e.g., 24, 48, or 72 hours).

-

-

Genomic DNA Extraction:

-

Harvest the cells by trypsinization or scraping.

-

Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.

-

Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

-

-

DNA Hydrolysis:

-

To 10-20 µg of purified DNA, add a solution of 88% formic acid.

-

Incubate the mixture at 140°C for 90 minutes to hydrolyze the DNA into its constituent nucleobases.

-

Dry the hydrolysate using a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried hydrolysate in a suitable mobile phase (e.g., 0.1% formic acid in water).

-

Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the nucleobases using a suitable column (e.g., a C18 column).

-

Monitor the mass-to-charge ratios (m/z) for both unlabeled guanine and this compound.

-

Unlabeled Guanine (C5H5N5O): m/z ~152.05

-

This compound: m/z ~161.06

-

-

Quantify the peak areas for both isotopic forms to determine the percentage of isotopic enrichment.

-

Visualizations

Guanine-13C5,15N5 stability issues and proper storage conditions

This technical support center provides guidance on the stability and proper storage of Guanine-13C5,15N5 for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound powder?